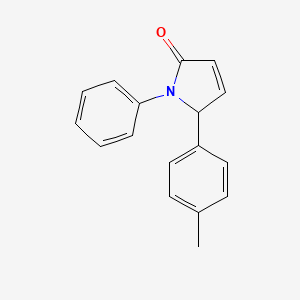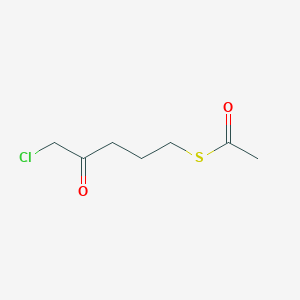
S-(5-Chloro-4-oxopentyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-Chloro-4-oxopentyl) ethanethioate: is an organic compound with the molecular formula C7H11ClO2S It is characterized by the presence of a chloro group, a ketone group, and a thioester group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloro-4-oxopentyl) ethanethioate typically involves the reaction of 5-chloro-4-oxopentyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thioester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: S-(5-Chloro-4-oxopentyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-(5-Chloro-4-oxopentyl) ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(5-Chloro-4-oxopentyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the thioester group can participate in various addition and elimination reactions.
Comparison with Similar Compounds
S-(5-Chloro-4-oxopentyl) ethanethioate: shares similarities with other thioesters and chloro ketones, such as ethyl 5-chloro-2-oxopentanoate and 5-chloro-2-oxopentyl acetate .
Uniqueness:
- The presence of both a chloro group and a thioester group in this compound makes it unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications .
Properties
CAS No. |
614760-03-1 |
|---|---|
Molecular Formula |
C7H11ClO2S |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
S-(5-chloro-4-oxopentyl) ethanethioate |
InChI |
InChI=1S/C7H11ClO2S/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3 |
InChI Key |
RJEWEIMQPUCBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)
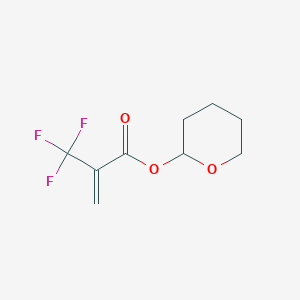
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
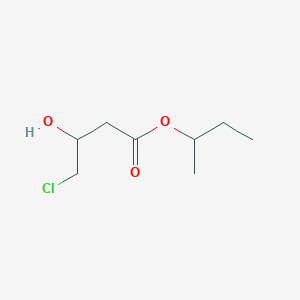
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
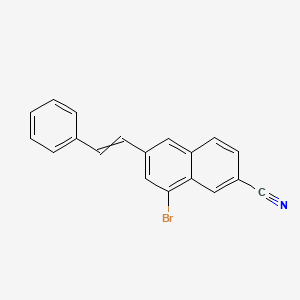
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
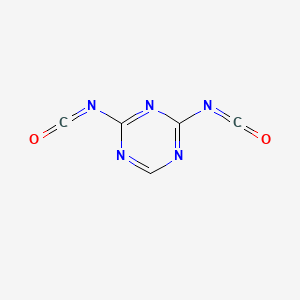
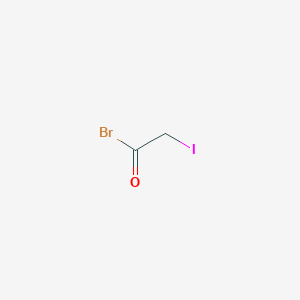
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
